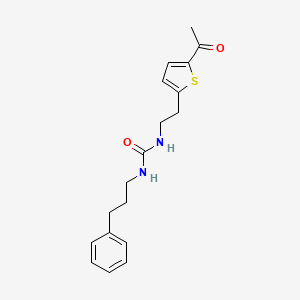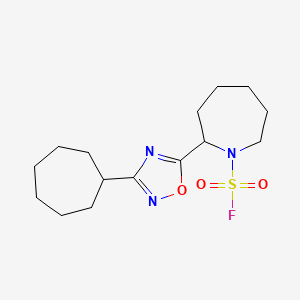
methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate” are not available, pyrazole derivatives are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For a related compound, 1-(3-Methyl-1H-pyrazol-4-yl)ethanone, the molecular formula is C6H8N2O .
Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives can vary widely depending on the specific structure of the compound. For example, 1-Methyl-4-pyrazole boronic acid is involved in several reactions as a reagent for the preparation of aminothiazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For a related compound, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, the density is 1.1±0.1 g/cm3, the boiling point is 306.1±25.0 °C at 760 mmHg, and the molar refractivity is 48.8±0.5 cm3 .
Applications De Recherche Scientifique
Synthesis and Characterization
Novel Pyrazole Derivatives : A study by Naveen et al. (2021) detailed the synthesis of a pyrazole derivative through a 3+2 annulation method, highlighting its characterization by spectroscopic methods and crystal structure analysis. This process illustrates the broader utility of pyrazole compounds in synthesizing new chemical entities with potential applications in drug development and other fields Naveen et al., 2021.
Antimicrobial Activities of Pyrazole Derivatives : Siddiqui et al. (2013) reported the synthesis of novel derivatives of pyrazole-3-carboxylate showing antimicrobial activities. This indicates the potential of these compounds in developing new antimicrobial agents Siddiqui et al., 2013.
Biological Evaluation
Anti-Diabetic Activity : Vaddiraju et al. (2022) synthesized novel pyrazole-based heterocycles attached to a sugar moiety and evaluated them for anti-diabetic activity, identifying several compounds with moderate activity. Such findings underscore the potential of methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate derivatives in the development of new anti-diabetic medications Vaddiraju et al., 2022.
Antiproliferative Activity : A study by Yurttaş et al. (2022) focused on the synthesis of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives, exploring their antiproliferative activity. This research highlights the potential of such compounds in cancer therapy, particularly through the inhibition of DNA gyrase-ATPase activity Yurttaş et al., 2022.
Safety and Hazards
Orientations Futures
Pyrazole derivatives are a focus of ongoing research due to their potential applications in various fields, including medicinal chemistry . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and optimizing their properties for specific applications.
Propriétés
IUPAC Name |
methyl 4-(1-ethylpyrazol-4-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-12-6-7(5-11-12)8(13)4-9(14)10(15)16-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTOCGNQCHUZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2723547.png)
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2723548.png)


![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2723552.png)
![ethyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2723553.png)



![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2723561.png)


![Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B2723568.png)